![molecular formula C14H15NO4S2 B255348 3-methyl-2-{(5E)-5-[(5-methyl-2-furyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butanoic acid](/img/structure/B255348.png)
3-methyl-2-{(5E)-5-[(5-methyl-2-furyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methyl-2-{(5E)-5-[(5-methyl-2-furyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butanoic acid, also known as MTB, is a thiazolidinedione derivative that has been extensively studied for its potential applications in scientific research. This compound is known for its ability to interact with peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a key role in the regulation of glucose and lipid metabolism.
Applications De Recherche Scientifique
3-methyl-2-{(5E)-5-[(5-methyl-2-furyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butanoic acid has been studied extensively for its potential applications in scientific research. It has been shown to have anti-inflammatory, anti-tumor, and anti-diabetic properties. 3-methyl-2-{(5E)-5-[(5-methyl-2-furyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butanoic acid has been investigated for its ability to regulate glucose and lipid metabolism, and its potential therapeutic effects in the treatment of type 2 diabetes. 3-methyl-2-{(5E)-5-[(5-methyl-2-furyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butanoic acid has also been studied for its ability to modulate the immune response and its potential use in the treatment of autoimmune diseases.
Mécanisme D'action
3-methyl-2-{(5E)-5-[(5-methyl-2-furyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butanoic acid interacts with PPARγ, a nuclear receptor that plays a key role in the regulation of glucose and lipid metabolism. PPARγ activation leads to increased insulin sensitivity, decreased insulin resistance, and improved glucose metabolism. 3-methyl-2-{(5E)-5-[(5-methyl-2-furyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butanoic acid has been shown to activate PPARγ and regulate the expression of genes involved in glucose and lipid metabolism. 3-methyl-2-{(5E)-5-[(5-methyl-2-furyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butanoic acid also has anti-inflammatory properties, which may contribute to its therapeutic effects.
Biochemical and physiological effects:
3-methyl-2-{(5E)-5-[(5-methyl-2-furyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butanoic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. 3-methyl-2-{(5E)-5-[(5-methyl-2-furyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butanoic acid has also been shown to have anti-inflammatory effects, which may contribute to its therapeutic effects in autoimmune diseases. 3-methyl-2-{(5E)-5-[(5-methyl-2-furyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butanoic acid has been investigated for its potential use in the treatment of cancer, as it has been shown to inhibit tumor growth and induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
3-methyl-2-{(5E)-5-[(5-methyl-2-furyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butanoic acid has several advantages for lab experiments. It is a well-characterized compound with a known mechanism of action, which makes it a useful tool for studying the regulation of glucose and lipid metabolism. 3-methyl-2-{(5E)-5-[(5-methyl-2-furyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butanoic acid is also relatively stable and easy to synthesize, which makes it a cost-effective option for lab experiments. However, 3-methyl-2-{(5E)-5-[(5-methyl-2-furyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butanoic acid has some limitations for lab experiments. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. Additionally, 3-methyl-2-{(5E)-5-[(5-methyl-2-furyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butanoic acid has not been extensively studied in human clinical trials, which limits its potential use in translational research.
Orientations Futures
There are several future directions for research on 3-methyl-2-{(5E)-5-[(5-methyl-2-furyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butanoic acid. One area of focus is the development of analogs of 3-methyl-2-{(5E)-5-[(5-methyl-2-furyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butanoic acid with improved pharmacological properties. Another area of focus is the investigation of the potential use of 3-methyl-2-{(5E)-5-[(5-methyl-2-furyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butanoic acid in the treatment of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. Additionally, the potential use of 3-methyl-2-{(5E)-5-[(5-methyl-2-furyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butanoic acid in combination with other drugs for the treatment of cancer is an area of active research. Finally, the investigation of the long-term safety and efficacy of 3-methyl-2-{(5E)-5-[(5-methyl-2-furyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butanoic acid in human clinical trials is an important area of future research.
Méthodes De Synthèse
The synthesis of 3-methyl-2-{(5E)-5-[(5-methyl-2-furyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butanoic acid involves the reaction of 5-methyl-2-furfural with thiosemicarbazide to form 5-[(5-methyl-2-furyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidine-3-carboxylic acid. This intermediate is then reacted with 3-methyl-2-bromobutanoic acid to produce 3-methyl-2-{(5E)-5-[(5-methyl-2-furyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butanoic acid. The synthesis of 3-methyl-2-{(5E)-5-[(5-methyl-2-furyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butanoic acid has been optimized to improve yield and purity, and various modifications have been made to the reaction conditions to obtain different analogs of 3-methyl-2-{(5E)-5-[(5-methyl-2-furyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butanoic acid.
Propriétés
Nom du produit |
3-methyl-2-{(5E)-5-[(5-methyl-2-furyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butanoic acid |
|---|---|
Formule moléculaire |
C14H15NO4S2 |
Poids moléculaire |
325.4 g/mol |
Nom IUPAC |
3-methyl-2-[(5E)-5-[(5-methylfuran-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid |
InChI |
InChI=1S/C14H15NO4S2/c1-7(2)11(13(17)18)15-12(16)10(21-14(15)20)6-9-5-4-8(3)19-9/h4-7,11H,1-3H3,(H,17,18)/b10-6+ |
Clé InChI |
YAQFUYCVNCGFPK-UXBLZVDNSA-N |
SMILES isomérique |
CC1=CC=C(O1)/C=C/2\C(=O)N(C(=S)S2)C(C(C)C)C(=O)O |
SMILES |
CC1=CC=C(O1)C=C2C(=O)N(C(=S)S2)C(C(C)C)C(=O)O |
SMILES canonique |
CC1=CC=C(O1)C=C2C(=O)N(C(=S)S2)C(C(C)C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



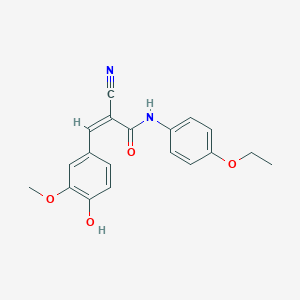
![1-[(Z)-(2-chlorophenyl)methylideneamino]-3-prop-2-enylthiourea](/img/structure/B255266.png)
![N-[[(E)-(3-bromo-5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-N'-phenylcarbamimidothioic acid](/img/structure/B255270.png)
![N'-[2-(3,4-dimethoxyphenyl)ethyl]-N,N-dimethylurea](/img/structure/B255273.png)
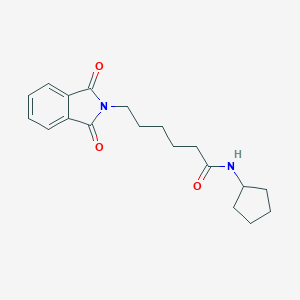

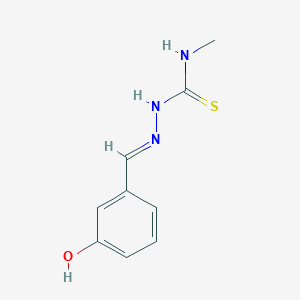
![1-[[(E)-(3-bromo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-methylthiourea](/img/structure/B255278.png)
![1-[[(Z)-(3-methoxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-phenylthiourea](/img/structure/B255280.png)
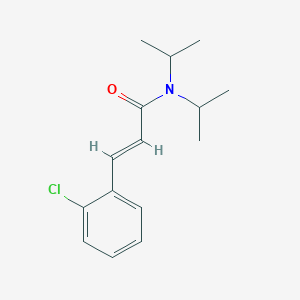
![(5E)-2-(2-chloroanilino)-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B255285.png)
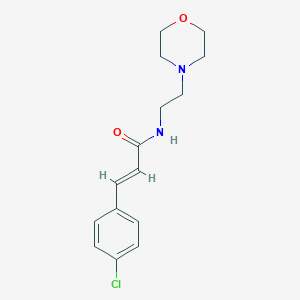
![2-amino-N'-[(E)-(3,5-dibromo-4-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-4-methyl-1,3-thiazole-5-carbohydrazide](/img/structure/B255289.png)
![6-[5-(4-Nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B255291.png)